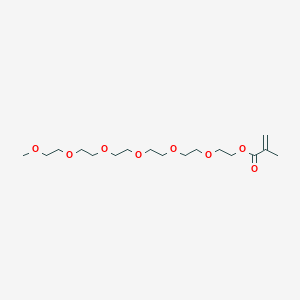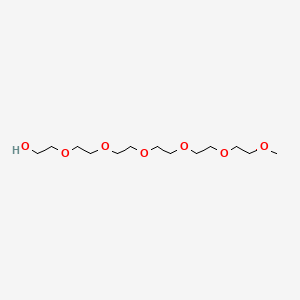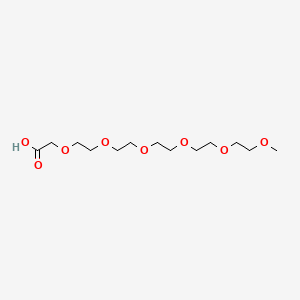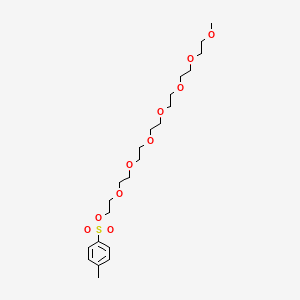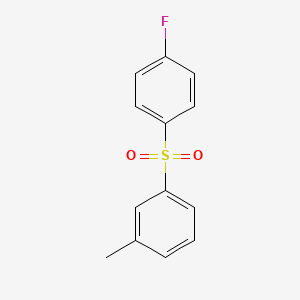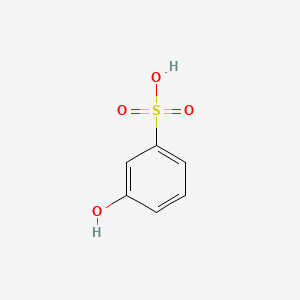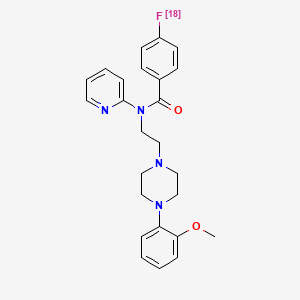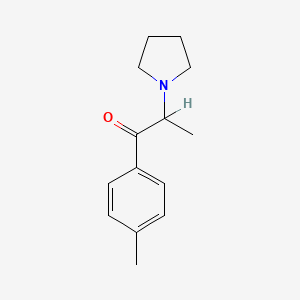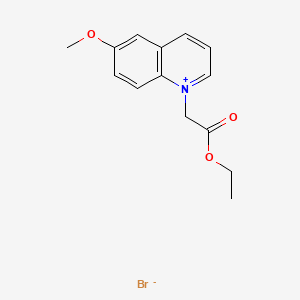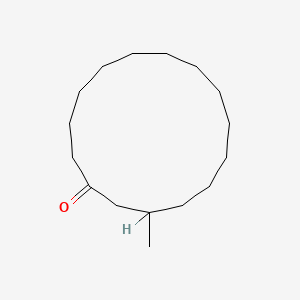
麝香酮
概述
描述
Muscone is a macrocyclic ketone and an organic compound that is the primary contributor to the odor of musk. It is a 15-membered ring ketone with one methyl substituent in the 3-position. Natural muscone is obtained from musk, a glandular secretion of the musk deer, which has been used in perfumery and medicine for thousands of years. Due to the endangered status of musk deer, nearly all muscone used today is synthetic .
科学研究应用
Muscone has a wide range of scientific research applications:
作用机制
Target of Action
Muscone, a natural bioactive musk constituent, primarily targets the VEGF/PI3K/Akt/MAPK signaling pathways . These pathways play a crucial role in angiogenesis, which is a significant contributor to breast cancer metastasis . Muscone also targets the STAT3, MAPK, and TGF-β/SMAD signaling pathways , which are involved in cardiac hypertrophy .
Mode of Action
Muscone interacts with its targets by suppressing the phosphorylation of members of the VEGF/PI3K/Akt/MAPK axis . It works synergistically with a VEGFR2 inhibitor, an Akt inhibitor, and a MAPK inhibitor to further inhibit tube formation . In the case of cardiac hypertrophy, muscone exerts inhibitory effects by reducing the secretion of pro-inflammatory cytokines and promoting the secretion of anti-inflammatory cytokines .
Biochemical Pathways
Muscone affects the VEGF/PI3K/Akt/MAPK signaling pathways and the STAT3, MAPK, and TGF-β/SMAD signaling pathways . These pathways are involved in tumor angiogenesis and cardiac hypertrophy, respectively . By modulating these pathways, muscone can suppress tumor angiogenesis and attenuate cardiac hypertrophy .
Pharmacokinetics
It is known that muscone is the main detection indicator in the quality control of musk . The common analytical method for detecting muscone is Gas Chromatography (GC), and researchers have established novel and convenient methods such as HPLC-RI, RP-UPLC-ELSD, and Single-Sweep Polarography .
Result of Action
Muscone suppresses breast cancer progression via tumor angiogenic inhibition in cellular and animal models . It inhibits breast cancer cell proliferation and migration as well as tumor cell-conditioned medium-based endothelial cell proliferation and migration . In the context of cardiac hypertrophy, muscone exerts cardio-protective effects by inhibiting phosphorylation of key proteins in the STAT3, MAPK, and TGF-β/SMAD pathways .
Action Environment
Environmental factors can influence the action of muscone. For instance, the muscone content in musk secreted by Alpine musk deer was found to be correlated with age . The muscone content of adults was significantly higher than in older individuals . Health condition also influences muscone’s action, with healthy males having significantly higher muscone content than weaker ones . Mating history or captive environment had an insignificant effect on muscone content .
生化分析
Biochemical Properties
Muscone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the human musk receptors OR5AN1 and OR1A1. Muscone activates these receptors at nanomolar concentrations, leading to robust responses. The interaction involves hydrogen-bond formation from tyrosine-258 and hydrophobic interactions with surrounding aromatic residues in the receptor . Additionally, muscone has been shown to influence the phosphorylation of key proteins in the VEGF/PI3K/Akt/MAPK signaling pathways, which are crucial for cellular processes such as angiogenesis .
Cellular Effects
Muscone exerts various effects on different cell types and cellular processes. In breast cancer cells, muscone has been found to suppress tumor progression by inhibiting angiogenesis through the VEGF/PI3K/Akt/MAPK signaling pathways . It also inhibits the proliferation and migration of endothelial cells and tumor cells. In cardiac myocytes, muscone attenuates angiotensin II-induced cardiac hypertrophy by inhibiting the STAT3, MAPK, and TGF-β/SMAD signaling pathways . Furthermore, muscone has neuroprotective effects, reducing oxidative stress and apoptosis in ischemia-reperfusion injury models .
Molecular Mechanism
The molecular mechanism of muscone involves its binding interactions with specific biomolecules and subsequent modulation of signaling pathways. Muscone binds to the human musk receptors OR5AN1 and OR1A1, leading to receptor activation and downstream signaling . In cancer cells, muscone inhibits the phosphorylation of VEGF/PI3K/Akt/MAPK pathway members, thereby suppressing angiogenesis and tumor growth . In cardiac cells, muscone inhibits the phosphorylation of key proteins in the STAT3, MAPK, and TGF-β/SMAD pathways, reducing cardiac hypertrophy and injury .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of muscone have been observed to change over time. Muscone has been shown to maintain its stability and efficacy in long-term studies. For example, in a study using an AAV-delivered muscone-induced transgene system, muscone enabled remote, dose- and exposure-time-dependent control of gene expression in mice for at least 20 weeks . This indicates that muscone can provide sustained therapeutic effects over extended periods.
Dosage Effects in Animal Models
The effects of muscone vary with different dosages in animal models. In breast cancer models, muscone exhibited a dose-dependent inhibition of tumor angiogenesis and progression . Higher doses of muscone were more effective in suppressing tumor growth and reducing microvessel density. In cardiac hypertrophy models, muscone at a dose of 2 mg/kg/day significantly attenuated cardiac hypertrophy and injury without causing toxicity or adverse effects . These findings suggest that muscone has a favorable safety profile at therapeutic doses.
Metabolic Pathways
Muscone is involved in several metabolic pathways, interacting with various enzymes and cofactors. In cardiac cells, muscone inhibits the phosphorylation of key proteins in the STAT3, MAPK, and TGF-β/SMAD pathways, which are involved in cardiac hypertrophy and injury . In cancer cells, muscone modulates the VEGF/PI3K/Akt/MAPK signaling pathways, affecting angiogenesis and tumor progression . These interactions highlight the role of muscone in regulating metabolic flux and cellular responses.
Transport and Distribution
Muscone is transported and distributed within cells and tissues through specific mechanisms. Studies have shown that muscone can enhance the transport of other compounds, such as geniposide, across the human nasal epithelial cell monolayer by increasing cell membrane fluidity and disassembling tight junctions . This suggests that muscone can influence its own transport and distribution by modulating cellular barriers and enhancing permeability.
Subcellular Localization
The subcellular localization of muscone and its effects on activity and function have been investigated in various studies. Muscone has been shown to activate the angiogenin/plexin-B2 axis, which involves the nuclear translocation of angiogenin and subsequent stimulation of ribosomal RNA transcription . This indicates that muscone can influence subcellular localization and gene expression by modulating specific signaling pathways and targeting signals.
准备方法
Synthetic Routes and Reaction Conditions
Muscone has been synthesized by various methods, primarily focusing on constructing the 15-membered ring. One common method involves ring-closing metathesis of commercially available (+)-citronellal . Another enantioselective synthesis involves an intramolecular aldol addition/dehydration reaction of a macrocyclic diketone . Additionally, muscone can be synthesized via ring-opening reactions of ®-(+)-β-methyl-β-propiolactone with functionalized organocuprate .
Industrial Production Methods
Industrial production of muscone typically involves large-scale preparation methods such as intramolecular aldol condensation of 2,15-hexadecadione . This method is practical for large-scale production due to its irreversible nature and relatively simple synthetic operations .
化学反应分析
Types of Reactions
Muscone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Muscone can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of muscone can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the methyl group using reagents like bromine or chlorine under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted muscone derivatives.
相似化合物的比较
Muscone is often compared with other macrocyclic ketones such as civetone and muscopyridine . These compounds share similar structures but differ in their olfactory properties and physiological effects. For example:
Civetone: Another macrocyclic ketone with a musky odor, derived from the civet cat.
Muscopyridine: A related compound with a similar structure but different olfactory characteristics.
Muscone is unique due to its specific binding affinity to certain olfactory receptors and its distinct musky odor .
属性
IUPAC Name |
3-methylcyclopentadecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUZKCOMYUFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCCCCCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052192 | |
| Record name | 3-Methylcyclopentadecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear viscous oil with pleasant musky fragrance; [MSDSonline], Colourless or opaque crystalline mass; Soft, sweet, tenacious musk aroma | |
| Record name | Muskone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6214 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Methyl-1-cyclopentadecanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
329 °C; 130 °C @ 0.5 mm Hg, Colorless liquids with boiling points that increase regularly with increasing molecular weight. Virtually all members of the series exhibit characteristic odor depending on the ring size. /Cycloaliphatic ketones/, 320.00 to 329.00 °C. @ 760.00 mm Hg | |
| Record name | MUSKONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Methylcyclopentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in acetone, ethyl ether, and ethanol, very slightly, Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | MUSKONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Methylcyclopentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Methyl-1-cyclopentadecanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9921 g/cu cm @ 17 °C | |
| Record name | MUSKONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW | |
CAS No. |
541-91-3 | |
| Record name | (±)-Muscone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muskone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentadecanone, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylcyclopentadecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclopentadecan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUSCONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JO79R7S9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MUSKONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Methylcyclopentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
8.60 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylcyclopentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
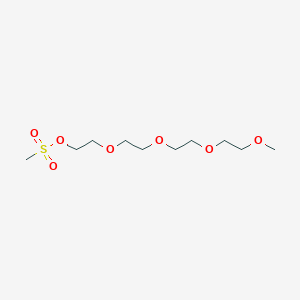
![2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676789.png)
